N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
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Description
N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C23H24N4OS2 and its molecular weight is 436.6g/mol. The purity is usually 95%.
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Biological Activity
N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a complex organic compound with notable biological activities. This article provides an in-depth exploration of its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H22N4OS2, characterized by a thiazolo-triazole moiety that contributes to its biological activity. The structural features include:
- Thiazolo[2,3-c][1,2,4]triazole : A heterocyclic structure known for various pharmacological activities.
- Tert-butyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes.
- Receptor Modulation : It can bind to receptors that mediate various physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar triazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Compound Type | MIC (μg/mL) | Target Organisms |
---|---|---|
Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli, Pseudomonas aeruginosa |
Anticancer Activity
The thiazolo-triazole framework is associated with anticancer properties. Studies have reported that related compounds inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger programmed cell death pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives had lower MIC values than traditional antibiotics like vancomycin .
- Anticancer Potential : Research on thiazolo-triazole derivatives indicated their potential in inhibiting tumor growth in various cancer models, highlighting their role in disrupting cancer cell metabolism .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The initial step often involves the condensation of 4-(tert-butyl)aniline with a thiazolotriazole derivative.
- Purification Techniques : Post-synthesis purification is crucial to obtain high yields and purity.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c1-23(2,3)17-9-11-18(12-10-17)24-20(28)13-14-29-21-25-26-22-27(21)19(15-30-22)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPDVDDMCEXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.